molecular formula C12H10FNO2 B6203529 methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate CAS No. 1361003-81-7

methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate

Cat. No. B6203529
CAS RN: 1361003-81-7
M. Wt: 219.2
InChI Key:
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Description

Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate (M5FPC) is a compound of pyrrole and carboxylate groups that has been extensively studied for its potential applications in various scientific fields. It is a white crystalline solid with a molecular weight of 248.24 g/mol. M5FPC is soluble in chloroform, methanol, and ethanol, and has a boiling point of 287°C.

Scientific Research Applications

Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate has been studied for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and biochemistry. It has been used as an intermediate in the synthesis of various organic compounds, such as 5-fluoropyrrolo[2,3-d]pyrimidines and 5-fluoropyrrolo[3,4-c]pyridines. In addition, this compound has been used as a starting material for the synthesis of various biologically active compounds, such as antimalarial agents and anticancer agents.

Mechanism of Action

Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate has been shown to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). Inhibition of DHFR results in the inhibition of folate metabolism, which can lead to cell death. In addition, this compound has been shown to inhibit the growth of certain bacteria, including Mycobacterium tuberculosis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Mycobacterium tuberculosis, and inhibit the activity of the enzyme dihydrofolate reductase. In addition, this compound has been shown to have anticancer, antifungal, and antimalarial activities.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. However, there are some limitations to consider when using this compound in laboratory experiments. These include its low solubility in water, its potential toxicity, and its limited stability.

Future Directions

Future research on methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate could focus on further exploring its potential applications in organic synthesis, medicinal chemistry, and biochemistry. In addition, further research could be conducted to investigate the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, further research could be conducted to explore the potential for using this compound in the development of new drugs and therapeutic agents.

Synthesis Methods

Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate can be synthesized through a variety of methods, including the reaction of 4-fluorophenol with 2-chloropyrrole in the presence of a base. This reaction results in the formation of an intermediate product that is then treated with an acid to yield this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate involves the reaction of 4-fluoroaniline with ethyl acetoacetate to form ethyl 5-(4-fluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate, which is then hydrolyzed to form the target compound.", "Starting Materials": [ "4-fluoroaniline", "ethyl acetoacetate", "sodium ethoxide", "water", "hydrochloric acid", "sodium chloride", "methyl iodide", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-fluoroaniline (1.0 equiv) in ethanol and add sodium ethoxide (1.1 equiv). Stir the mixture at room temperature for 30 minutes.", "Step 2: Add ethyl acetoacetate (1.0 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Pour the reaction mixture into water and acidify with hydrochloric acid. Extract the product with diethyl ether.", "Step 4: Wash the organic layer with water and brine, then dry over magnesium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain ethyl 5-(4-fluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate.", "Step 6: Dissolve the product from step 5 in water and add hydrochloric acid to hydrolyze the ester. Stir the mixture at room temperature for 2 hours.", "Step 7: Extract the product with diethyl ether and wash the organic layer with water and brine. Dry over magnesium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure and add methyl iodide (1.1 equiv). Stir the mixture at room temperature for 24 hours.", "Step 9: Wash the product with water and brine, then dry over magnesium sulfate.", "Step 10: Concentrate the organic layer under reduced pressure to obtain methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate." ] }

CAS RN

1361003-81-7

Molecular Formula

C12H10FNO2

Molecular Weight

219.2

Purity

95

Origin of Product

United States

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